5-Hydroxyhexanoic acid

Overview

Description

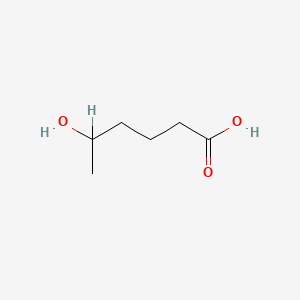

5-Hydroxyhexanoic acid, also known as 5-hydroxycaproic acid, is a medium-chain fatty acid with the molecular formula C6H12O3. It is characterized by a hydroxy group attached to the fifth carbon of the hexanoic acid chain.

Mechanism of Action

Target of Action

5-Hydroxyhexanoic acid is a medium-chain fatty acid that is hexanoic acid substituted at position 5 by a hydroxy group . It is a metabolite found in human urine samples and is involved in many pathways associated with several disorders . It has been identified as an oncometabolite .

Mode of Action

It is known to be involved in lipid oxidation . The increase in urine levels of these fatty acid conjugates could be a sign of abnormal lipid oxidation .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is derived from hexanoic acid, a medium-chain triglyceride . It has been identified as an oncometabolite, suggesting its involvement in cancer-related pathways .

Pharmacokinetics

It is known to be a human urinary metabolite , suggesting that it is excreted in the urine

Result of Action

It has been associated with early renal functional decline in type 2 diabetes patients with microalbuminuria . The changed abundance of this compound in subjects who had early renal function loss may reflect a new mechanism in which the metabolite participated in diabetic microvascular progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions such as infection or kidney dysfunction can affect its levels in the body

Biochemical Analysis

Biochemical Properties

5-Hydroxyhexanoic acid plays a role in biochemical reactions as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor

Cellular Effects

It has been found in patients with non-ketotic dicarboxylic aciduria , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been identified as a potential biomarker correlated with the progression of early renal functional decline in Type 2 Diabetes patients with Microalbuminuria .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid degradation . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents. Another method includes the hydrolysis of 5-hydroxyhexyl esters under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via biotechnological processes involving microbial fermentation. Certain strains of bacteria or yeast can be engineered to convert substrates like glucose or other carbohydrates into this compound through metabolic pathways .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 5-oxohexanoic acid.

Reduction: It can be reduced to form hexanoic acid.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride for substitution reactions.

Major Products Formed:

Oxidation: 5-Oxohexanoic acid.

Reduction: Hexanoic acid.

Substitution: Various substituted hexanoic acid derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxyhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of biodegradable polymers.

Biology: It serves as a biomarker for certain metabolic conditions and is studied in metabolomics.

Medicine: It is investigated for its role in predicting early renal functional decline in diabetic patients.

Industry: It is explored for its potential in biofuel production and as an antimicrobial agent

Comparison with Similar Compounds

Hexanoic Acid: Lacks the hydroxy group at the fifth carbon.

5-Hydroxyvaleric Acid: Has a shorter carbon chain.

5-Hydroxyheptanoic Acid: Has a longer carbon chain

Uniqueness: 5-Hydroxyhexanoic acid is unique due to its specific position of the hydroxy group, which influences its chemical reactivity and biological activity. Its role as a biomarker in diabetic nephropathy and its potential in various industrial applications highlight its distinct properties compared to similar compounds .

Biological Activity

5-Hydroxyhexanoic acid (5-HHA), a medium-chain fatty acid, is recognized for its biological significance, particularly in metabolic pathways and as a potential biomarker for various health conditions. This article explores the biological activity of 5-HHA, focusing on its metabolic roles, clinical implications, and research findings.

This compound is classified as a dicarboxylic acid derivative of fatty acids, specifically falling under the category of medium-chain fatty acids (MCFAs). Its molecular formula is , with an average molecular weight of approximately 132.16 g/mol. The compound is primarily produced during the metabolism of medium-chain triglycerides (MCTs) and has been identified as a significant urinary metabolite in various metabolic disorders.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O3 |

| Average Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| Classification | Medium-chain fatty acid |

Metabolic Role

5-HHA plays a crucial role in fatty acid metabolism, particularly in conditions involving abnormal fatty acid oxidation. It has been shown to accumulate in urine under specific dietary conditions, such as MCT feeding, which can influence metabolic profiling in clinical settings. Increased urinary excretion of 5-HHA has been observed in patients with non-ketotic dicarboxylic aciduria and those with metabolic disorders related to fatty acid oxidation .

Clinical Implications

Recent studies have highlighted the potential of 5-HHA as a biomarker for early renal function decline, particularly in patients with type 2 diabetes (T2D). A study demonstrated that lower levels of 5-HHA were significantly associated with the progression to early renal functional decline (ERFD) in T2D patients suffering from microalbuminuria (MA). The area under the receiver operating characteristic curve (ROC AUC) for predicting ERFD was reported at 0.806, indicating strong predictive capability .

Case Studies and Research Findings

- Diabetes and Renal Function :

- Metabolic Disorders :

- Microbial Metabolism :

Summary of Findings

The biological activity of this compound underscores its importance in metabolic pathways and its potential as a clinical biomarker. Key findings include:

- Predictive Biomarker : Decreased urinary levels of 5-HHA are linked to the progression of renal impairment in T2D patients.

- Metabolic Indicator : Its presence reflects dietary influences and metabolic states related to fatty acid metabolism.

- Microbial Interaction : As a microbial metabolite, it may play a role in gut health and systemic metabolism.

Properties

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the origin of 5-hydroxyhexanoic acid in the body?

A1: this compound is primarily produced through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly hexanoic acid, in the liver. [, ] This process involves the addition of a hydroxyl group to the second-to-last carbon atom of the fatty acid chain.

Q2: Is this compound a normal metabolic product?

A2: While present in trace amounts in healthy individuals, elevated levels of this compound are observed in specific conditions, including diets rich in medium-chain triglycerides (MCTs) and certain metabolic disorders. [, ]

Q3: What are the metabolic fates of this compound?

A3: this compound can be further metabolized through various pathways, including oxidation to dicarboxylic acids like adipic acid and suberic acid. [] It can also be conjugated to glucuronic acid and excreted in urine. []

Q4: What is the clinical significance of elevated this compound levels?

A4: Elevated urinary levels of this compound have been associated with various conditions, including:

- Reye's-like Syndrome: Twin siblings presenting with Reye's-like syndrome exhibited significantly elevated urinary this compound, suggesting a possible link to the disease etiology. [, ]

- Diabetic Nephropathy: Research indicates this compound as a potential predictor for early renal function decline in type 2 diabetes patients with microalbuminuria. []

- Hepatocellular Carcinoma: Prospective studies found higher serum levels of this compound in individuals who later developed hepatocellular carcinoma, suggesting potential as a predictive biomarker. []

Q5: Are there other conditions where this compound could serve as a biomarker?

A5: Research is ongoing to explore the potential of this compound as a biomarker for other metabolic disorders, including those affecting fatty acid oxidation and mitochondrial function. [, ]

Q6: How is this compound typically measured in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique to identify and quantify this compound in urine and serum samples. [, , ] This method offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.